molecular formula C12H21ClN2O B2544854 3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride CAS No. 1909335-80-3

3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride

Cat. No.: B2544854
CAS No.: 1909335-80-3
M. Wt: 244.76
InChI Key: MLOAHYNLFVDCIK-UHFFFAOYSA-N
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Description

3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride is a chemical compound with the molecular formula C12H20N2O·HCl. It is a phenolic compound with a diethylaminoethyl group attached to the amino group of the phenol ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride typically involves the reaction of 3-aminophenol with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminophenol attacks the electrophilic carbon of 2-diethylaminoethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other purification techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds and participate in redox reactions, while the diethylaminoethyl group can interact with biological membranes and proteins. These interactions can modulate enzyme activities, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Methylamino)ethyl]phenol hydrochloride
  • 3-[2-(Dimethylamino)ethyl]phenol hydrochloride
  • 2-[2-(Diethylamino)ethyl]phenol hydrochloride

Uniqueness

3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenolic and diethylaminoethyl groups allows for versatile reactivity and interactions, making it valuable in various applications.

Properties

IUPAC Name

3-[2-(diethylamino)ethylamino]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-3-14(4-2)9-8-13-11-6-5-7-12(15)10-11;/h5-7,10,13,15H,3-4,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOAHYNLFVDCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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